molecular formula C8H13ClN2 B13144760 4-(3-Chloro-2-methylpropyl)-1-methyl-1H-pyrazole

4-(3-Chloro-2-methylpropyl)-1-methyl-1H-pyrazole

Cat. No.: B13144760
M. Wt: 172.65 g/mol
InChI Key: NXVWBDBPQYHNOF-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-methylpropyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 3-chloro-2-methylpropyl group attached to the fourth position and a methyl group attached to the first position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2-methylpropyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-chloro-2-methylpropyl bromide with 1-methylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2-methylpropyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

4-(3-Chloro-2-methylpropyl)-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-methylpropyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-2-methylpropyl)-1H-pyrazole
  • 4-(3-Chloro-2-methylpropyl)-3-methyl-1H-pyrazole
  • 4-(3-Chloro-2-methylpropyl)-5-methyl-1H-pyrazole

Uniqueness

4-(3-Chloro-2-methylpropyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

4-(3-chloro-2-methylpropyl)-1-methylpyrazole

InChI

InChI=1S/C8H13ClN2/c1-7(4-9)3-8-5-10-11(2)6-8/h5-7H,3-4H2,1-2H3

InChI Key

NXVWBDBPQYHNOF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN(N=C1)C)CCl

Origin of Product

United States

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